4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 312944-34-6
VCID: VC21388280
InChI: InChI=1S/C15H18N2O3S/c1-2-10-20-14-5-7-15(8-6-14)21(18,19)17-12-13-4-3-9-16-11-13/h3-9,11,17H,2,10,12H2,1H3
SMILES: CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4g/mol

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 312944-34-6

Cat. No.: VC21388280

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.4g/mol

* For research use only. Not for human or veterinary use.

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide - 312944-34-6

Specification

CAS No. 312944-34-6
Molecular Formula C15H18N2O3S
Molecular Weight 306.4g/mol
IUPAC Name 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C15H18N2O3S/c1-2-10-20-14-5-7-15(8-6-14)21(18,19)17-12-13-4-3-9-16-11-13/h3-9,11,17H,2,10,12H2,1H3
Standard InChI Key DUHMDAQYKZDFIV-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Canonical SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

Introduction

Chemical Structure and Properties

Chemical Structure

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS No. 312944-34-6) consists of three main structural components: a para-substituted benzenesulfonamide core, a propoxy substituent, and a pyridin-3-ylmethyl group. The molecular architecture features a para-propoxy benzene ring directly connected to a sulfonamide group (-SO2NH-), which is further substituted with a pyridin-3-ylmethyl moiety .

The compound contains several key functional groups that contribute to its chemical behavior and potential biological interactions:

  • The sulfonamide group (-SO2NH-), which is amphoteric and can participate in hydrogen bonding as both donor and acceptor

  • The propoxy group (CH3CH2CH2O-), which enhances lipophilicity and provides potential for hydrophobic interactions

  • The pyridine ring, a basic heterocycle that can participate in hydrogen bonding and potentially coordinate with metal ions

  • The methylene linker (-CH2-), which provides conformational flexibility to the molecule

This combination of functional groups creates a molecule with balanced hydrophilic and lipophilic regions, potentially important for biological activity.

Physical and Chemical Properties

The physical and chemical properties of 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

PropertyValueSource
Molecular FormulaC15H18N2O3S
Molecular Weight306.4 g/mol
CAS Number312944-34-6
IUPAC Name4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
XLogP32.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Topological Polar Surface Area76.7 Ų
Heavy Atom Count21
PubChem CID2294777
InChIInChI=1S/C15H18N2O3S/c1-2-10-20-14-5-7-15(8-6-14)21(18,19)17-12-13-4-3-9-16-11-13/h3-9,11,17H,2,10,12H2,1H3
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

The compound's moderate lipophilicity (XLogP3 of 2.2) suggests a reasonable balance between hydrophilic and lipophilic properties, which is often favorable for drug-like molecules as it affects solubility, membrane permeability, and protein binding . The presence of one hydrogen bond donor and five hydrogen bond acceptors indicates potential for interactions with biological targets through hydrogen bonding networks.

The topological polar surface area of 76.7 Ų falls within the range typically associated with good oral bioavailability (less than 140 Ų), suggesting the compound may have favorable absorption characteristics if considered for pharmaceutical applications .

The seven rotatable bonds provide conformational flexibility to the molecule, which can influence its ability to adopt optimal binding conformations when interacting with biological targets. This flexibility parameter is particularly important in drug design, as it can affect a compound's entropy of binding and its ability to adapt to binding sites of varying geometries.

Analytical Characterization Methods

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural properties of 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. Several analytical techniques would typically be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the compound:

  • 1H NMR would show characteristic signals for:

    • Propoxy group: triplet (CH3, ~0.9-1.1 ppm), multiplet (CH2, ~1.7-1.9 ppm), triplet (OCH2, ~3.9-4.1 ppm)

    • Aromatic protons of the benzene ring: two doublets in an AA'BB' pattern (para-substitution, ~6.9-7.1 and ~7.7-7.9 ppm)

    • Pyridine ring protons: complex pattern typical of 3-substituted pyridine (~7.2-8.8 ppm)

    • Methylene linker: singlet or doublet (~4.2-4.4 ppm)

    • Sulfonamide NH: broad singlet (~7.5-8.0 ppm)

  • 13C NMR would show signals corresponding to:

    • Carbon atoms of the propoxy group (~10, ~22, and ~70 ppm)

    • Aromatic carbons of the benzene and pyridine rings (~114-162 ppm)

    • Carbon bearing the sulfonamide group (~136-140 ppm)

    • Methylene carbon of the linker (~40-45 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic bands for:

  • Sulfonamide group: asymmetric and symmetric S=O stretching vibrations (typically around 1350-1310 cm-1 and 1160-1120 cm-1)

  • N-H stretching (around 3300-3250 cm-1)

  • C-O stretching of the propoxy group (around 1250-1200 cm-1)

  • Aromatic C=C and C=N stretching vibrations (around 1600-1400 cm-1)

Mass Spectrometry

Mass spectrometry would provide the molecular weight and fragmentation pattern of the compound:

  • Molecular ion peak at m/z 306.4 (corresponding to the molecular weight)

  • Characteristic fragmentation patterns involving:

    • Loss

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator